Ketoprofen 2,3-Butylene Glycol Ester

Description

Properties

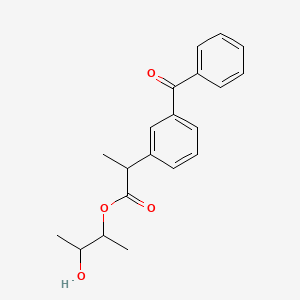

Molecular Formula |

C20H22O4 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3-hydroxybutan-2-yl 2-(3-benzoylphenyl)propanoate |

InChI |

InChI=1S/C20H22O4/c1-13(20(23)24-15(3)14(2)21)17-10-7-11-18(12-17)19(22)16-8-5-4-6-9-16/h4-15,21H,1-3H3 |

InChI Key |

FMAWHZICIBCERI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Chemistry of Ketoprofen 2,3 Butylene Glycol Ester

Chemical Synthesis Pathways for Ketoprofen (B1673614) Esterification

The formation of an ester bond between a carboxylic acid, such as ketoprofen, and an alcohol, like 2,3-butylene glycol, can be achieved through several established chemical methods. The choice of synthetic route often depends on factors such as desired yield, purity, and the stereochemical nature of the reactants.

The direct esterification of ketoprofen with 2,3-butylene glycol is a common approach. This reaction typically involves the use of a catalyst to facilitate the removal of water and drive the equilibrium towards the formation of the ester.

One prevalent method for synthesizing ketoprofen esters is through the use of coupling agents, which activate the carboxylic acid group of ketoprofen, making it more susceptible to nucleophilic attack by the hydroxyl groups of 2,3-butylene glycol. A widely employed combination of reagents for this purpose is N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. mdpi.comjddtonline.info This method is known for its mild reaction conditions and is often used in the synthesis of various ketoprofen esters. nih.govresearchgate.net The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from ketoprofen and DCC, which is then readily attacked by the alcohol.

Another potential pathway is the acid-catalyzed esterification, also known as Fischer esterification. This method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. However, this method can sometimes lead to side reactions, especially with sensitive substrates.

The efficiency of the esterification reaction is highly dependent on several parameters. The optimization of these conditions is crucial for maximizing the yield and purity of Ketoprofen 2,3-Butylene Glycol Ester.

Key factors that are typically optimized include:

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of the reactants and the position of the reaction equilibrium. Common solvents for esterification reactions include dichloromethane and cyclohexane. nih.gov

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate.

Reactant Stoichiometry: The molar ratio of ketoprofen to 2,3-butylene glycol can be adjusted to favor the formation of either the mono- or di-ester.

For instance, in the esterification of 2,3-butanediol (B46004) with levulinic acid, reaction temperature was found to play a significant role, with faster esterification observed at higher temperatures. acs.org Similarly, in the lipase-catalyzed esterification of racemic ketoprofen, temperature was a key parameter evaluated to optimize the reaction. nih.gov

Table 1: Illustrative Reaction Parameters for Esterification of Carboxylic Acids with Diols

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Carboxylic Acid | Ketoprofen | Levulinic Acid | Acetic Acid |

| Diol | 2,3-Butylene Glycol (inferred) | 2,3-Butanediol | 2,3-Butanediol |

| Catalyst | DCC/DMAP | Brønsted Acidic Ionic Liquid | Ion-Exchange Resin |

| Temperature | Room Temperature | 80°C | 110°C |

| Solvent | Dichloromethane | Solvent-free | Not specified |

| Yield | Not specified | 85% (diester) | Not specified |

This table provides a conceptual overview based on analogous reactions, as direct data for this compound is not extensively published.

Ketoprofen is a chiral compound, with the (S)-enantiomer being responsible for its therapeutic activity. nih.gov 2,3-Butylene glycol also exists as three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. encyclopedia.pub Consequently, the esterification of racemic ketoprofen with a specific stereoisomer of 2,3-butylene glycol can result in a mixture of diastereomers.

To obtain a single stereoisomer of this compound, stereoselective synthesis methods can be employed. One promising approach is the use of enzymatic catalysis. Lipases, for example, are known to exhibit high enantioselectivity in the esterification of racemic carboxylic acids. nih.gov Studies on the lipase-catalyzed esterification of racemic ketoprofen have demonstrated the potential for kinetic resolution, where one enantiomer is preferentially esterified, allowing for the separation of the enantiomers. nih.gov For instance, Candida rugosa lipase has shown high enantioselectivity in the esterification of ketoprofen. nih.gov This enzymatic approach could theoretically be applied to the reaction with 2,3-butylene glycol to yield an enantiomerically pure product.

2,3-Butylene glycol is a diol with two secondary hydroxyl groups. When reacting with ketoprofen, particularly if the stoichiometry is not controlled to favor diester formation, there is a possibility of forming two different mono-esters, where ketoprofen is attached to either the C2 or C3 hydroxyl group of the glycol. This leads to the formation of regioisomers.

The investigation of regioisomeric purity is therefore an important aspect of the synthesis. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are typically used to separate and quantify the different isomers. In studies involving the esterification of 2,3-butanediol with other acids, the formation of both mono- and di-esters has been observed, with the product distribution being dependent on the reaction conditions. acs.org By carefully controlling the molar ratio of the reactants and the reaction time, it is possible to influence the selectivity towards the desired di-ester and minimize the formation of mono-ester impurities.

Alternative Derivatization Strategies Utilizing Glycol Moieties

Beyond 2,3-butylene glycol, other glycol moieties have been explored for the derivatization of ketoprofen. These alternative strategies also aim to modify the physicochemical properties of the parent drug.

One notable example is the synthesis of ketoprofen esters with polyethylene glycols (PEGs). jddtonline.info PEGs are polymers of ethylene glycol and are available in various molecular weights. The esterification of ketoprofen with PEGs can significantly alter its solubility and other properties. The synthesis of these conjugates often involves similar esterification methods as described above, such as the use of DCC and DMAP. jddtonline.info

Another glycol that has been used for the derivatization of ketoprofen is propylene (B89431) glycol. The resulting Ketoprofen Propylene Glycol Ester is another example of how different glycol backbones can be utilized to create novel ketoprofen derivatives. nih.gov Furthermore, the synthesis of a ketoprofen ester with 1,4-sorbitan, a sugar alcohol containing hydroxyl groups, has also been reported, highlighting the versatility of using polyol moieties in the derivatization of ketoprofen. mdpi.com

Advanced Analytical Characterization of Ketoprofen 2,3 Butylene Glycol Ester

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of Ketoprofen (B1673614) 2,3-Butylene Glycol Ester, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ketoprofen 2,3-Butylene Glycol Ester. Both ¹H and ¹³C NMR provide detailed information on the molecular framework and the connectivity of atoms. mdpi.com

In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the ketoprofen moiety and the 2,3-butylene glycol portion are observed. The aromatic protons of the 3-benzoylphenyl group typically appear as a complex multiplet in the range of 7.40-7.80 ppm. The methine proton of the propionate (B1217596) group shows a quartet, while the methyl protons appear as a doublet. The protons of the 2,3-butylene glycol moiety introduce new signals, the positions of which confirm the ester linkage.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Key signals include those for the two carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of both the propionate and the butylene glycol chains. The chemical shifts are crucial for confirming the successful esterification and the specific isomeric structure of the ester. mdpi.comresearchgate.net The synthesis of various ketoprofen esters and amides has been widely reported, with NMR spectroscopy being a primary method for structural confirmation. researchgate.netmdpi.comnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for ketoprofen and related esters. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ketoprofen) | 7.40 - 7.80 (m) | 128.0 - 138.0 |

| Propionate CH (Ketoprofen) | ~3.80 (q) | ~45.0 |

| Propionate CH₃ (Ketoprofen) | ~1.55 (d) | ~18.5 |

| Butylene Glycol CH-O-CO | 4.80 - 5.10 (m) | 70.0 - 75.0 |

| Butylene Glycol CH-OH / CH | 3.60 - 4.00 (m) | 65.0 - 70.0 |

| Butylene Glycol CH₃ | 1.10 - 1.30 (m) | 15.0 - 20.0 |

| Ketone C=O | - | ~196.0 |

| Ester C=O | - | ~174.0 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. srce.hr The esterification of ketoprofen results in a distinct IR spectrum. mdpi.com

The most prominent absorption bands include:

C=O Stretching (Ester): A strong band typically appears around 1735 cm⁻¹, confirming the presence of the ester carbonyl group.

C=O Stretching (Ketone): The benzophenone (B1666685) ketone carbonyl gives a characteristic strong absorption band around 1655 cm⁻¹.

C-O Stretching: Bands in the region of 1300-1100 cm⁻¹ are indicative of the C-O single bond stretching of the ester group.

Aromatic C-H Stretching: These are typically observed as weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: These appear as bands in the 2980-2850 cm⁻¹ region.

The disappearance of the broad O-H stretching band from the carboxylic acid of the parent ketoprofen molecule is a key indicator of successful ester formation. mdpi.com Vibrational spectroscopy studies of ketoprofen provide a basis for interpreting the spectra of its derivatives. researchgate.netoregonstate.eduejournal.by

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretching | ~1735 | Strong |

| Ketone Carbonyl (C=O) | Stretching | ~1655 | Strong |

| Ester (C-O) | Stretching | 1300 - 1100 | Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₂₀H₂₂O₄), the expected molecular weight is 326.39 g/mol . klivon.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.comresearchgate.netsnmjournals.org

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. atlantis-press.comhakon-art.comnih.gov The fragmentation pattern provides a fingerprint for the molecule's structure. Common fragmentation pathways for ketoprofen derivatives often involve:

Cleavage of the ester bond.

Loss of the butylene glycol moiety.

Fragmentation of the ketoprofen backbone, leading to characteristic ions such as the benzoyl cation (m/z 105) and the 3-benzoylphenyl fragment. mdpi.commassbank.eu A resonance-stable aromatic cation at m/z 209 is also characteristic of the ketoprofen structure. mdpi.com

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 326 | [M]⁺ or [M+H]⁺ | Molecular Ion |

| 253 | [M - C₄H₉O]⁺ | Loss of a butoxy fragment |

| 209 | [C₁₄H₁₃O]⁺ | Characteristic ketoprofen fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Raman Spectroscopy for Molecular State and Polymorphism Research

Raman spectroscopy, a vibrational spectroscopy technique, serves as a valuable complement to IR spectroscopy. oregonstate.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of the aromatic rings and the aliphatic chain. researchgate.net Raman spectroscopy can be used to study the molecular state, including crystallinity and polymorphism, of the ester. Different polymorphic forms would yield distinct Raman spectra due to differences in their crystal lattice vibrations (phonons) and molecular conformations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Chromophore Analysis

UV-Vis spectrophotometry is primarily used for the quantitative analysis of this compound and for analyzing its chromophoric structure. The principal chromophore in the molecule is the 3-benzoylphenyl system, which exhibits strong UV absorption. Ketoprofen and its derivatives typically show a maximum absorption wavelength (λmax) at approximately 255-260 nm in common solvents like methanol (B129727) or acetonitrile (B52724). mdpi.comuran.ua This characteristic absorption allows for the development of quantitative analytical methods, such as those used in conjunction with HPLC. The molar absorptivity (ε) can be determined using the Beer-Lambert law, enabling precise concentration measurements. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from its parent compound, reagents, and other impurities, as well as for assessing its purity. novachem.com.au High-Performance Liquid Chromatography (HPLC) is the most widely used method. amazonaws.comuobaghdad.edu.iq

A typical HPLC method for purity assessment involves a reversed-phase column, such as a C18 column. mdpi.commdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient mode. mdpi.comnih.gov Detection is commonly performed using a UV detector set at the λmax of the compound (around 255 nm). uran.ua

The purity of the synthesized ester can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For enantiomeric purity, chiral chromatography is required, often using specialized chiral stationary phases to separate the different stereoisomers of the ester, as ketoprofen itself is a chiral molecule. magtechjournal.comnih.govlongdom.orggoogle.com

Table 4: Typical HPLC Conditions for Purity Analysis of Ketoprofen Esters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water/Buffer (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~255 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 - 20 µL |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. It is employed for identification, quantification, and purity assessment. Method development for this ester would logically start from established methods for the parent drug, ketoprofen, with adjustments to account for the ester's different physicochemical properties, such as its increased lipophilicity. uran.ua

A typical reversed-phase HPLC (RP-HPLC) method is preferred for its versatility and suitability for moderately polar to nonpolar compounds. The method's validation is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring its reliability for its intended purpose. scirp.orgmdpi.com Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. arabjchem.orgresearchgate.net

For instance, a method would be validated by demonstrating a linear relationship between the detector response and the concentration of the ester over a specified range. scirp.org Accuracy is confirmed by measuring the recovery of a known amount of the ester spiked into a sample matrix, while precision is assessed through the repeatability of results from multiple analyses of the same sample. mdpi.com

Below is a table summarizing typical starting conditions for HPLC method development for this compound, based on established methods for ketoprofen and its derivatives. scirp.orgmdpi.comnih.gov

Interactive Table 1: Typical HPLC Method Parameters for Ketoprofen Esters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile and water (acidified) | Eluent to carry the sample through the column. The ratio is optimized for best separation. |

| Acid Modifier | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and resolution by controlling the ionization state of the analyte. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes over time to improve separation of complex mixtures. uran.ua |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temp. | 30-40 °C | Affects viscosity and retention times, can improve peak symmetry. |

| Detection | UV Spectrophotometry at ~254-260 nm | Wavelength at which the benzoylphenyl chromophore of the molecule strongly absorbs light. nih.gov |

| Injection Vol. | 10-20 µL | The volume of the sample introduced into the HPLC system. |

Chiral HPLC for Enantiomeric and Diastereomeric Separation

The analysis of stereoisomers is critical for chiral drugs. The parent molecule, ketoprofen, has one chiral center and exists as (S)- and (R)-enantiomers. The 2,3-butylene glycol moiety used for esterification also contains two chiral centers. Consequently, this compound is a complex mixture of multiple diastereomers and enantiomers. Chiral HPLC is the method of choice for separating and quantifying these stereoisomers. researchgate.net

Direct separation is typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of ketoprofen and its derivatives. nih.gov The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline resolution of all stereoisomeric peaks. nih.gov Both normal-phase and reversed-phase conditions can be explored to optimize the separation. researchgate.netnih.gov

Interactive Table 2: Typical Chiral HPLC Conditions for Ketoprofen Derivatives

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Chiral Column | Polysaccharide-based (e.g., Lux Amylose-2, Chiralcel OD-H) | CSPs provide a chiral environment that interacts differently with each stereoisomer, allowing for separation. nih.gov |

| Mobile Phase (Normal) | n-Hexane / Isopropanol (or Ethanol) with an acidic additive | Common for polysaccharide CSPs, offering good selectivity. |

| Mobile Phase (Reversed) | Acetonitrile / Acidified Water or Buffer | Used with certain CSPs for separating polar compounds. nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | Optimized to balance resolution and analysis time. nih.gov |

| Temperature | 15 - 40 °C | Can significantly influence chiral recognition and enantioselectivity. nih.gov |

| Detection | UV at ~254 nm | Standard detection wavelength for the ketoprofen chromophore. |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is essential for controlling the quality and safety of a drug substance. For this compound, impurities can originate from the synthesis process or from degradation of the final product. A validated stability-indicating HPLC method is required to separate the main compound from all potential impurities and degradation products. arabjchem.org

Potential process-related impurities include unreacted ketoprofen, residual 2,3-butylene glycol, and by-products from the esterification reaction. Degradation can occur through pathways such as hydrolysis, which would cleave the ester bond to regenerate ketoprofen and 2,3-butylene glycol. researchgate.net Furthermore, the ketoprofen moiety itself can degrade under stress conditions (e.g., acid, base, oxidation, light, heat) to form known degradants. researchgate.netnih.gov

Interactive Table 3: Potential Impurities and Degradation Products

| Compound Name | Type | Potential Origin |

|---|---|---|

| Ketoprofen | Process Impurity / Degradant | Incomplete esterification or hydrolysis of the ester. researchgate.net |

| 2,3-Butylene Glycol | Process Impurity / Degradant | Unreacted starting material or by-product of hydrolysis. |

| 1-(3-Benzoylphenyl)ethenone (Ketoprofen Impurity A) | Process Impurity | Intermediate in ketoprofen synthesis. nih.govmdpi.com |

| 3-(1-Carboxyethyl)benzoic acid (Ketoprofen Impurity C) | Process Impurity | Structural isomer and known impurity of ketoprofen. nih.gov |

| 3-Acetylbenzophenone (B1664593) | Degradant | Known degradation product of ketoprofen. researchgate.net |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides definitive identification of the separated components based on their mass spectra. scielo.brsemanticscholar.org For this compound, GC-MS is primarily used to identify and quantify volatile organic impurities, such as residual solvents from the manufacturing process. mdpi.com

Common solvents used in esterification and purification processes include alcohols, alkanes, and chlorinated solvents. Headspace GC is a common sampling technique where the vapor above the sample is injected into the GC, which is ideal for analyzing residual solvents in a solid or liquid matrix. nih.gov The method would be validated for specificity, linearity, and sensitivity for all potential solvents.

Interactive Table 4: Common Volatile Components Analyzed by GC-MS

| Analyte Type | Examples | Method of Analysis |

|---|---|---|

| Residual Solvents | Ethanol, Methanol, Dichloromethane, Toluene, Hexane | Headspace GC-MS |

| Volatile Reactants | 2,3-Butylene Glycol | Direct injection or Headspace GC-MS |

| Volatile Degradants | Small molecules from fragmentation | Headspace GC-MS |

X-ray Diffraction (XRD) for Crystalline State Analysis

X-ray Diffraction (XRD), particularly Powder XRD (PXRD), is a non-destructive technique used to analyze the solid-state properties of a substance. mdpi.com It provides information about the crystal structure, allowing for the differentiation between crystalline and amorphous forms. Each crystalline solid has a unique XRD pattern, characterized by the position (2θ angle) and intensity of its diffraction peaks, which acts as a "fingerprint" for that specific crystalline form. nih.gov

For this compound, PXRD analysis is crucial for several reasons:

Identification: To confirm the identity of the solid-state form of the ester and ensure batch-to-batch consistency.

Polymorph Screening: To identify if the compound can exist in multiple crystalline forms (polymorphs), which can have different physical properties.

Purity Analysis: To detect the presence of crystalline impurities, such as unreacted ketoprofen, which would exhibit its own characteristic diffraction peaks. researchgate.netresearchgate.net

While pure ketoprofen is a known crystalline material with well-defined diffraction peaks, its 2,3-butylene glycol ester would exhibit a completely different and unique diffraction pattern. The absence of peaks corresponding to crystalline ketoprofen in the ester's diffractogram would confirm its purity with respect to this starting material. researchgate.net

Prodrug Design Principles and Rationale for Ketoprofen 2,3 Butylene Glycol Ester

Theoretical Frameworks for Ester Prodrug Development

The foundational principle of ester prodrug design involves the covalent linkage of a parent drug to a promoiety, in this case, 2,3-butylene glycol, via an ester bond. ijper.org This modification temporarily masks the carboxylic acid group of ketoprofen (B1673614), which is responsible for some of its challenging physicochemical properties. nih.gov The resulting ester is designed to be chemically stable in the gastrointestinal tract but susceptible to enzymatic hydrolysis by esterases present in the body, which regenerates the active ketoprofen molecule at the desired site of action. nih.govkoreascience.kr

Ester prodrugs are a well-established class of bioreversible derivatives due to the ubiquitous nature of esterase enzymes in the body, which facilitate their cleavage. ijper.org The design of these prodrugs often focuses on optimizing the balance between stability for delivery and lability for regeneration of the active drug. nih.gov The selection of the promoiety is critical and can influence various properties of the resulting prodrug, including its solubility, lipophilicity, and potential for targeted delivery. researchgate.net

Modulation of Lipophilicity and Aqueous Solubility through Esterification

A primary objective of converting ketoprofen into its 2,3-butylene glycol ester is to alter its lipophilicity and aqueous solubility. Ketoprofen itself is a lipophilic compound with low aqueous solubility. semanticscholar.orgpnrjournal.com Esterification with a glycol moiety like 2,3-butylene glycol can significantly impact these properties. Generally, esterification of a carboxylic acid increases lipophilicity by masking the polar carboxyl group. nih.govresearchgate.net This enhanced lipophilicity can improve the drug's ability to permeate biological membranes, a crucial factor for absorption. nih.gov

However, the inclusion of a glycol promoiety, which contains hydroxyl groups, can also introduce a degree of hydrophilicity. This can lead to a more favorable balance between lipophilicity and solubility, which is often desired for optimal drug delivery. nih.gov Studies on other glycolated NSAID prodrugs have shown that the glycol linker can enhance water solubility compared to simple alkyl esters. researchgate.netresearchgate.net The precise impact on these properties depends on the nature of the glycol used.

To illustrate the effect of esterification on the physicochemical properties of ketoprofen, the following table presents data from various studies on different ketoprofen esters.

| Compound | Log P | Aqueous Solubility | Reference |

| Ketoprofen | 3.1-3.2 | 51 mg/L | semanticscholar.org |

| Methyl 2-(3-benzoylphenyl)propanoate | Higher than Ketoprofen | Lower than Ketoprofen | mdpi.com |

| Ethyl 2-(3-benzoylphenyl)propanoate | Higher than Ketoprofen | Lower than Ketoprofen | mdpi.com |

| Propyl 2-(3-benzoylphenyl)propanoate | Higher than Ketoprofen | Lower than Ketoprofen | mdpi.com |

Strategies for Targeted Delivery Enhancement via Glycol Esterification

The esterification of ketoprofen with 2,3-butylene glycol can be a strategic approach to enhance targeted drug delivery, particularly for topical or transdermal applications. nih.gov The increased lipophilicity of the ester prodrug can facilitate its partitioning into the stratum corneum, the primary barrier of the skin. nih.gov Once within the skin, the prodrug can be enzymatically hydrolyzed by cutaneous esterases to release the active ketoprofen locally, thereby concentrating the therapeutic effect at the site of inflammation while minimizing systemic exposure. nih.gov

Furthermore, the glycol moiety itself may contribute to the permeation-enhancing effects. Glycols like propylene (B89431) glycol are known to act as chemical penetration enhancers by disrupting the lipid structure of the stratum corneum. nih.gov While 2,3-butylene glycol is not as commonly used as a penetration enhancer, its structural similarity suggests it may have similar properties. This dual function of the prodrug—acting as both a carrier and a potential permeation enhancer—is a sophisticated strategy for improving topical drug delivery. stmjournals.com

Considerations for Cleavable Linkers in Prodrug Design (Butylene Glycol as a Promoiety)

The choice of the linker or promoiety in a prodrug is critical to its success. The linker must be cleaved in vivo to release the active drug, and the promoiety itself should be non-toxic and readily eliminated from the body. researchgate.netijper.org Butylene glycol is a generally recognized as safe (GRAS) substance, making it a suitable candidate for a promoiety.

The ester bond formed between ketoprofen and 2,3-butylene glycol serves as the cleavable linker. The rate of hydrolysis of this ester bond is a key parameter in prodrug design. nih.gov An ideal prodrug would be stable enough to reach its target site but would then be cleaved at a rate that provides a sustained release of the active drug. researchgate.net The rate of enzymatic hydrolysis can be influenced by the steric and electronic properties of both the drug and the promoiety. mdpi.com

The enzymatic hydrolysis of ketoprofen esters has been studied, and it is known that the structure of the alcohol moiety can affect the rate of cleavage. koreascience.krmdpi.com Research on various ester prodrugs of ketoprofen has demonstrated their susceptibility to enzymatic hydrolysis, confirming the feasibility of this approach for releasing the parent drug in vivo. nih.govnih.gov

The following table summarizes the hydrolysis kinetics for some ketoprofen esters, providing an indication of how the ester structure can influence the rate of conversion back to the active drug.

| Prodrug | Hydrolysis Half-life (in human plasma) | Reference |

| Menthol (B31143) Ester of Ketoprofen | Data indicates susceptibility to hydrolysis | nih.gov |

| Thymol (B1683141) Ester of Ketoprofen | Data indicates susceptibility to hydrolysis | nih.gov |

| Eugenol Ester of Ketoprofen | Data indicates susceptibility to hydrolysis | nih.gov |

Note: The specific hydrolysis kinetics of Ketoprofen 2,3-Butylene Glycol Ester would need to be determined experimentally.

Biopharmaceutical Investigations of Ketoprofen 2,3 Butylene Glycol Ester Preclinical/in Vitro

Hydrolysis Kinetics and Stability Studies

The efficacy of a prodrug is contingent upon its ability to remain stable until it reaches the desired physiological environment, where it should efficiently convert to the active drug. Hydrolysis studies, both chemical and enzymatic, are therefore essential to determine the prodrug's kinetic profile in biologically relevant conditions.

The chemical stability of ketoprofen (B1673614) ester prodrugs is significantly influenced by the pH of the surrounding medium. Generally, these esters demonstrate considerable stability in acidic environments, a crucial attribute for oral absorption as it prevents premature hydrolysis in the stomach. nih.gov Studies on various ketoprofen esters show they remain largely intact at a pH of 1.2, which simulates gastric fluid. researchgate.net As the pH increases to neutral or alkaline conditions, such as those found in the intestines (pH 7.4) or blood, the rate of hydrolysis tends to increase. researchgate.netresearchgate.net This pH-dependent hydrolysis is a key feature of ester prodrugs, designed to release the active drug in specific regions of the gastrointestinal tract or upon absorption into systemic circulation. Investigations into mutual prodrugs of ketoprofen have confirmed their stability in acidic pH (1.2) and susceptibility to hydrolysis at pH 7.4 and 9.5. researchgate.net

Table 1: Representative Chemical Hydrolysis of Ketoprofen Esters at Various pH Conditions This table presents generalized data from studies on various ketoprofen ester prodrugs to illustrate typical stability profiles.

| pH Condition | Simulated Environment | Observed Stability/Hydrolysis | Typical Half-life (t½) |

|---|---|---|---|

| 1.2 | Gastric Fluid | High Stability, minimal hydrolysis | > 24 hours |

| 6.8 | Intestinal Fluid | Moderate Hydrolysis | Several hours |

| 7.4 | Blood/Physiological Buffer | Susceptible to Hydrolysis | Variable, often shorter than in intestinal fluid |

| 9.5 | Alkaline Buffer | Increased Hydrolysis Rate | Significantly shorter than at pH 7.4 |

While chemical hydrolysis occurs, the primary mechanism for the conversion of ester prodrugs in vivo is enzymatic hydrolysis mediated by esterases present in blood, plasma, and various tissues like the liver. researchgate.net In vitro models using 80% human plasma or liver homogenates are commonly employed to simulate these conditions. researchgate.netresearchgate.net Studies confirm that ketoprofen ester prodrugs are rapidly hydrolyzed back to the parent ketoprofen in these biological samples. researchgate.net For example, the hydrolysis of some ketoprofen esters in 80% human serum shows half-lives ranging from a few minutes to a couple of hours. researchgate.net This rapid enzymatic conversion is desirable as it ensures the timely release of the active therapeutic agent once the prodrug is absorbed. The rate of this hydrolysis can vary significantly between different animal species due to differences in plasma esterase activity. researchgate.net

The molecular structure of the ester moiety plays a critical role in determining the rate of hydrolysis. Factors such as the chain length of the alcohol group, branching, and the presence of other functional groups can introduce steric hindrance or alter the compound's solubility, thereby affecting its susceptibility to enzymatic attack. nih.gov For instance, studies comparing methyl, ethyl, and propyl esters of ketoprofen have shown differences in their physicochemical properties and permeation, which can correlate with hydrolysis rates. mdpi.com The 2,3-butylene glycol ester, with its secondary alcohol linkages and diol structure, would be expected to have a unique hydrolysis profile compared to simpler, unbranched alkyl esters. The steric bulk around the ester bond could potentially slow the rate of enzymatic hydrolysis compared to a less hindered methyl or ethyl ester. This modulation of the hydrolysis rate is a key aspect of prodrug design, allowing for the fine-tuning of the drug release profile. nih.gov

In Vitro Release and Diffusion Studies

These studies are designed to predict the in vivo performance of a drug formulation by measuring the rate at which the drug is released from its delivery vehicle and permeates through a model membrane.

Franz diffusion cells are a standard in vitro tool used to evaluate the release of active compounds from semi-solid dosage forms like gels, creams, or patches. core.ac.ukmdpi.com This system consists of a donor chamber, where the formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions, separated by a synthetic or biological membrane. mdpi.comnih.gov By sampling the receptor fluid over time, a release profile can be generated. Studies on ketoprofen gels show that the release kinetics are influenced by the formulation's composition, including the type of polymer, pH, and solvent system. core.ac.ukuran.ua For a prodrug like Ketoprofen 2,3-Butylene Glycol Ester, such studies would quantify its release rate from a topical formulation, providing data on parameters like flux (the rate of permeation per unit area) and lag time. mdpi.com The release of the drug from these formulations often follows Higuchi kinetics, indicating a diffusion-controlled process. core.ac.uk

Table 2: Representative In Vitro Release Parameters for Ketoprofen Formulations Using Franz Diffusion Cells This table illustrates typical data obtained from in vitro release studies of ketoprofen formulations, which would be analogous to studies on its ester prodrugs.

| Formulation Type | Membrane Type | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (tL) (hours) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |

|---|---|---|---|---|

| Hydrogel | Excised Human Skin | 5.8 - 8.2 | 1.5 - 2.5 | ~4.5 |

| Emulgel | Synthetic (e.g., Strat-M®) | 9.5 - 15.0 | 0.8 - 1.2 | ~11.9 |

| Patch (Matrix) | Excised Rat Skin | 10.2 - 20.5 | 2.0 - 3.0 | Variable |

A primary goal of converting ketoprofen into an ester prodrug is to enhance its lipophilicity, thereby improving its ability to permeate across lipid-rich biological barriers like the stratum corneum of the skin or the epithelial cells of the intestine. nih.gov In vitro permeation studies often use excised animal or human skin, or animal intestinal tissue mounted in Ussing or side-by-side diffusion chambers. nih.govnih.gov These experiments measure the apparent permeability coefficient (Papp), which quantifies the rate at which a compound can cross the membrane. mdpi.com Studies have demonstrated that ester prodrugs of ketoprofen possess enhanced intestinal absorption compared to the parent drug. mdpi.com For example, the methyl ester of ketoprofen showed a 1.57-fold enhancement in absorption relative to pure ketoprofen in an ex vivo intestinal permeation model. mdpi.com This increased permeation is attributed to the temporary masking of the polar carboxylic acid group, which facilitates passage through the lipid cell membranes before the ester is hydrolyzed back to the active drug by intracellular or plasma esterases. mdpi.com

Role of Permeation Enhancers in Conjunction with the Ester

For ketoprofen, various permeation enhancers have been shown to be effective in in vitro studies using excised animal skin models. These enhancers often work by disrupting the highly ordered lipid structure of the stratum corneum. Commonly investigated classes of enhancers include fatty acids, terpenes, and pyrrolidones. For instance, oleic acid has been demonstrated to significantly enhance the skin permeation of ketoprofen. nih.govcmu.ac.th Similarly, terpenes like limonene (B3431351) have been incorporated into nanoemulsion formulations of ketoprofen, resulting in increased permeation through rat skin. nih.govresearchgate.net

A study on the effect of various enhancers on the percutaneous absorption of ketoprofen using mouse skin revealed the following order of enhancement effect: oleic acid > azone > 1-methyl-2-pyrrolidone > propylene (B89431) glycol. nih.gov Furthermore, synergistic effects were observed when azone and 1-methyl-2-pyrrolidone were used in combination with oleic acid. nih.gov

Given that the esterification of ketoprofen into this compound increases its lipophilicity, it is plausible that the co-administration with a suitable permeation enhancer could further augment its transport across biological membranes. The increased lipophilicity of the ester itself may improve its partitioning into the lipid bilayers of the intestinal epithelium or the stratum corneum. A permeation enhancer could then act to fluidize these lipid domains, facilitating more rapid diffusion of the ester prodrug.

| Enhancer | Concentration (% w/w) | Enhancement Ratio | Reference |

|---|---|---|---|

| Oleic Acid | 5 | Most Effective of Fatty Acids Tested | cmu.ac.th |

| Limonene | 3 | ~2-fold increase vs. no enhancer | researchgate.net |

| Azone | Not Specified | Effective, synergistic with Oleic Acid | nih.gov |

| N-methyl-2-pyrrolidone | 10 | Effective, synergistic with Oleic Acid | nih.govcmu.ac.th |

Preclinical Metabolic Pathways and Metabolite Identification (in vitro enzymatic systems, animal tissue homogenates)

The primary metabolic pathway for ester prodrugs, including what is anticipated for this compound, is enzymatic hydrolysis to the parent drug, ketoprofen, and the corresponding alcohol moiety, 2,3-butanediol (B46004). This bioconversion is crucial for the prodrug to exert its therapeutic effect. Studies on various ketoprofen esters have consistently shown that they are converted to the active parent drug in vivo. nih.gov

In vitro studies using enzymatic systems such as plasma and tissue homogenates (e.g., liver, intestine) are instrumental in elucidating these metabolic pathways. For instance, research on a novel ketone ester, bis hexanoyl (R)-1,3-butanediol, demonstrated that the ester remains intact in the stomach but is hydrolyzed in the small intestine into hexanoate (B1226103) and (R)-1,3-butanediol. nih.gov Furthermore, if absorbed intact, the ester is subject to hydrolysis by non-CYP enzymes in the liver and esterases in the plasma. nih.gov This provides a strong parallel for the expected metabolism of this compound.

The hydrolysis of ketoprofen esters has been shown to be rapid in the plasma of various species, indicating the role of plasma esterases in the bioconversion process. researchgate.net The enzymatic hydrolysis of an (S)-alkyl ketoprofen ester to the desired (S)-ketoprofen has also been successfully demonstrated using lipases. mdpi.com

Therefore, the anticipated preclinical metabolic pathway for this compound involves:

Hydrolysis: The ester bond is cleaved by esterase enzymes present in the intestine, liver, and/or plasma.

Metabolite Formation: This hydrolysis yields two primary metabolites:

Ketoprofen: The pharmacologically active parent drug.

2,3-Butanediol: The alcohol moiety used in the esterification.

Ketoprofen itself is further metabolized primarily through glucuronidation in the liver before renal excretion. fabad.org.tr The metabolism of 2,3-butanediol would follow its known metabolic pathways.

Ex Vivo Absorption Studies (e.g., intestinal permeation in animal tissues)

Ex vivo absorption studies, often utilizing Ussing chambers or Franz diffusion cells with excised intestinal tissue from animals, are valuable for assessing the permeability of drug candidates. While direct ex vivo absorption data for this compound is not available in the reviewed literature, studies on other ketoprofen ester prodrugs provide significant insights into the potential absorption characteristics of this compound.

A study investigating methyl, ethyl, and propyl esters of ketoprofen demonstrated that these ester prodrugs exhibited enhanced intestinal permeation compared to the parent drug, ketoprofen. semanticscholar.org The apparent permeability (Papp) and absorption enhancement ratio (R) were found to be significantly increased for the ester derivatives. semanticscholar.org This enhancement is attributed to the increased lipophilicity of the esters, which facilitates their partitioning into and transport across the lipoidal intestinal membrane.

The Ussing chamber method is a robust ex vivo technique for predicting drug permeation through a biological membrane. semanticscholar.org It allows for the estimation of the apparent permeability coefficient (Papp), a key parameter in assessing intestinal absorption.

| Compound | Apparent Permeability (Papp) (cm²/s x 10⁻⁸) | Absorption Enhancement Ratio (R) | Reference |

|---|---|---|---|

| Ketoprofen | 6.86 | 1.00 | semanticscholar.org |

| Methyl 2-(3-benzoyl phenyl) propanoate | 10.8 | 1.57 | semanticscholar.org |

| Ethyl 2-(3-benzoyl phenyl) propanoate | 8.82 | 1.29 | semanticscholar.org |

| Propyl 2-(3-benzoyl phenyl) propanoate | 7.84 | 1.14 | semanticscholar.org |

Based on these findings, it is hypothesized that this compound would also exhibit enhanced ex vivo intestinal permeation compared to ketoprofen. The larger and more lipophilic butylene glycol moiety, compared to the smaller alkyl groups in the table above, would likely result in a different permeability profile that would require specific experimental determination. The ester's ability to passively diffuse across the intestinal epithelium before being hydrolyzed by intracellular or plasma esterases is a key aspect of its prodrug design.

Pharmacological Mechanism Studies of Ketoprofen 2,3 Butylene Glycol Ester Preclinical/in Vitro

Evaluation of Cyclooxygenase (COX) Isoform Inhibition in Vitro (after bioconversion to parent drug)

There is no specific information available from in vitro studies evaluating the COX-1 and COX-2 isoform inhibition by Ketoprofen (B1673614) 2,3-Butylene Glycol Ester following its bioconversion to ketoprofen. The inhibitory activity of a prodrug is contingent upon its conversion to the active parent molecule. For ketoprofen itself, it is well-established as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. The S-enantiomer of ketoprofen is primarily responsible for this inhibitory activity. It is hypothesized that any anti-inflammatory effect of Ketoprofen 2,3-Butylene Glycol Ester would be dependent on the rate and extent of its hydrolysis to ketoprofen in the in vitro system.

In Vitro Anti-inflammatory and Analgesic Activity Assessments (e.g., cell-based assays)

No published data from in vitro anti-inflammatory or analgesic cell-based assays for this compound could be identified. Research on other ketoprofen esters has demonstrated anti-inflammatory activity, which is attributed to their conversion to ketoprofen. For instance, studies on methyl, ethyl, and propyl esters of ketoprofen have shown significant anti-proteolytic and lysosomal membrane stabilization potential in vitro. However, without specific studies on the 2,3-butylene glycol ester, its activity in similar assays remains uncharacterized.

Comparative Pharmacodynamics with Parent Ketoprofen (preclinical models)

Specific preclinical studies comparing the pharmacodynamics of this compound with its parent drug, ketoprofen, are not available in the reviewed literature. Typically, such studies would involve animal models of inflammation (e.g., carrageenan-induced paw edema) or pain to compare the efficacy and potency of the prodrug relative to the parent compound. While various other ketoprofen ester prodrugs have shown marked anti-inflammatory activity, in some cases comparable to or even slightly exceeding that of ketoprofen in preclinical models, no such data has been published for the 2,3-butylene glycol ester.

Molecular Interaction and in Silico Modeling Studies

Ligand-Protein Binding Interactions (e.g., Serum Albumin)

Serum albumin is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of many drugs. nih.gov The binding of a drug to serum albumin affects its distribution, metabolism, and excretion. Ketoprofen (B1673614) is known to bind to two specific sites on serum albumin, with the IIIA subdomain being a primary binding location for this class of drug. mdpi.com

Studies on ketoprofen and its derivatives show strong binding interactions with bovine serum albumin (BSA), which is often used as a model for human serum albumin due to its high structural homology. mdpi.comnih.gov For instance, a series of ionic liquids based on ketoprofen with amino acid ester cations demonstrated binding constants (KA) in the order of 105 L mol−1, indicating a strong affinity for BSA. mdpi.com This strong interaction is consistent with a static quenching mechanism, where a stable ground-state complex is formed between the compound and the protein. mdpi.com

Esterification of ketoprofen to form a prodrug like Ketoprofen 2,3-Butylene Glycol Ester is designed to increase lipophilicity. nih.govresearchgate.net This increased lipophilicity can influence how the molecule interacts with the hydrophobic binding pockets of serum albumin. While direct binding studies on this compound are not extensively detailed in the available literature, the general principles of ketoprofen-albumin interaction suggest that the ester derivative would also exhibit significant binding. The nature of the ester group can modulate the binding affinity; for example, certain ketoprofen-based ionic liquids containing l-LeuOEt, l-ValOBu, and l-ValOEt cations showed even stronger affinity towards BSA than the parent ketoprofen molecule. mdpi.com

| Compound | Binding Constant (KA) to BSA (L mol−1) | Number of Binding Sites (n) |

|---|---|---|

| Ketoprofen | 1.56 (± 0.09) x 105 | 1.11 (± 0.02) |

| Ketoprofen-l-LeuOEt IL | 4.76 (± 0.35) x 105 | 1.21 (± 0.02) |

| Ketoprofen-l-ValOBu IL | 3.89 (± 0.28) x 105 | 1.19 (± 0.02) |

| Ketoprofen-l-ValOEt IL | 2.12 (± 0.12) x 105 | 1.14 (± 0.02) |

Data sourced from a study on ketoprofen-based ionic liquids and their interaction with Bovine Serum Albumin (BSA). mdpi.com

Molecular Docking Simulations for Enzyme Binding (e.g., COX-1, COX-2)

Ketoprofen exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For ketoprofen esters, docking studies are essential to understand how these prodrugs might interact with the active sites of COX-1 and COX-2 enzymes. nih.gov

Docking studies on various ketoprofen derivatives have shown that they can effectively bind within the active site of the COX enzymes. researchgate.net The interactions are often stabilized by hydrogen bonds with key amino acid residues such as Arg120, Tyr355, and Ser530 in COX-2. researchgate.net The goal of creating ester prodrugs is often to design molecules with sufficient specificity for COX-2 over COX-1, which can potentially reduce gastrointestinal side effects. nih.gov Comparative docking studies help in understanding these interactions and can facilitate the design of better, more specific inhibitors. nih.govresearchgate.net

In silico studies of various ketoprofen derivatives have demonstrated significant binding affinities for COX-2. researchgate.net The binding energies and fitness scores from these simulations correlate well with in vivo anti-inflammatory activity, validating the computational models. For example, certain thiourea (B124793) derivatives of ketoprofen showed high docking fitness scores (PLP fitness > 90) with the COX-2 enzyme, indicating strong and stable binding. researchgate.net While specific docking scores for this compound are not available, the results from other esters suggest that it would also be capable of fitting into the COX active site.

| Compound | Target Enzyme | Binding Affinity / Score (Example Metric) | Key Interacting Residues |

|---|---|---|---|

| Ketoprofen Derivative 3c | COX-2 | 91.35 (PLP Fitness) | Arg120, Tyr355, Ser530 |

| Ketoprofen Derivative 6c | COX-2 | 89.66 (PLP Fitness) | Arg120, Tyr355, Ser530 |

| Ketoprofen Derivative 7c | COX-2 | 92.09 (PLP Fitness) | Arg120, Tyr355, Ser530 |

| Diclofenac (Reference) | COX-2 | 85.23 (PLP Fitness) | Arg120, Tyr355, Ser530 |

PLP (Piecewise Linear Potential) fitness scores from a molecular docking study of ketoprofen derivatives with the COX-2 enzyme. Higher scores indicate better binding. researchgate.net

Computational Prediction of Prodrug Activation and Metabolism

The primary purpose of an ester prodrug like this compound is to undergo hydrolysis in vivo to release the active parent drug, ketoprofen. Computational tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of such prodrugs. mdpi.comresearchgate.net

Web-based platforms like SwissADME and ProTox-II allow for the rapid assessment of drug-likeness and potential toxicity. mdpi.comcsu.edu.au For ketoprofen esters (e.g., methyl, ethyl, and propyl derivatives), in silico analyses have predicted good oral absorption. mdpi.comcsu.edu.au The esterification masks the carboxylic acid group of ketoprofen, which is responsible for gastric irritation. mdpi.com These prodrugs are designed to be stable in the acidic environment of the stomach and later release the active drug in the more neutral pH of the intestine or after absorption into the bloodstream, a process mediated by esterase enzymes. nih.gov

Computational models can predict the susceptibility of the ester bond to enzymatic hydrolysis, which is the key activation step. nih.gov Furthermore, toxicity predictions for ester prodrugs of ketoprofen have suggested a shift to a safer toxicity class compared to the parent drug, with a significantly higher predicted LD50 value and an absence of hepatotoxicity that is sometimes associated with ketoprofen itself. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For ketoprofen ester derivatives, QSAR models can be developed to predict their anti-inflammatory potency based on various molecular descriptors (e.g., physicochemical, electronic, and steric properties). ijpsonline.com

By synthesizing a series of derivatives and evaluating their pharmacological activities, researchers can build QSAR models. ijpsonline.com These models help to identify the key structural features that are important for the desired activity. For instance, a QSAR study might reveal that the size and lipophilicity of the ester group are critical factors for both enzyme inhibition and membrane permeation. Such models are invaluable for rationally designing new, more potent, and safer derivatives of ketoprofen, guiding chemists on which modifications are most likely to lead to improved therapeutic profiles. ijpsonline.com

Formulation Research and Delivery System Development for Ketoprofen 2,3 Butylene Glycol Ester

Design of Novel Topical Delivery Systems Incorporating the Ester

The physicochemical properties of Ketoprofen (B1673614) 2,3-Butylene Glycol Ester, particularly its increased lipophilicity compared to the parent ketoprofen, make it a suitable candidate for incorporation into various lipid-based and matrix-type topical delivery systems. Research into these formulations aims to optimize drug loading, enhance skin penetration, and ensure the stability of the ester until it reaches the target tissue.

Microemulsions and Nanoemulsions

Microemulsions and nanoemulsions are advanced drug delivery systems that are thermodynamically stable, transparent or translucent, and composed of an oil phase, a water phase, a surfactant, and a co-surfactant. nih.gov These systems are excellent vehicles for topical drug delivery due to their ability to solubilize poorly water-soluble drugs and enhance their permeation through the skin. researchgate.net

Research on ketoprofen has shown that oil-in-water (O/W) microemulsions can significantly improve its transdermal absorption. nih.govresearchgate.net Oleic acid is often selected as the oil phase due to its capacity to solubilize ketoprofen and act as a penetration enhancer. researchgate.netnih.gov For Ketoprofen 2,3-Butylene Glycol Ester, its ester structure would lend itself well to formulation within the oil phase of such an emulsion. The small droplet size of microemulsions and nanoemulsions (typically under 100 nm) provides a large surface area for drug release and absorption into the stratum corneum. researchgate.net Studies on ketoprofen have identified optimal formulations consisting of the drug, an oil (e.g., oleic acid), a surfactant mixture (e.g., Labrasol/Cremophor RH 40), and water, which could serve as a foundational model for the ester. nih.gov

| Component | Function | Example Material | Typical Concentration Range (% w/w) |

|---|---|---|---|

| Active Pharmaceutical Ingredient | Therapeutic Agent | This compound | 1 - 5 |

| Oil Phase | Solubilizer / Permeation Enhancer | Oleic Acid / Isopropyl Myristate | 5 - 15 |

| Surfactant | Emulsifier / Stabilizer | Polysorbate 80 / Labrasol® | 20 - 40 |

| Co-surfactant | Interfacial Stabilizer / Co-solvent | Propylene (B89431) Glycol / Transcutol® | 10 - 30 |

| Aqueous Phase | Vehicle | Purified Water | q.s. to 100 |

Gels and Creams

While microemulsions and nanoemulsions have excellent drug delivery properties, their low viscosity makes them impractical for topical application. Therefore, they are often incorporated into a gel or cream base to produce a dosage form with desirable semi-solid consistency, known as an emulgel. japsonline.com This approach combines the advantages of both emulsions and gels.

Gelling agents such as carbomers (e.g., Carbopol® 940) and cellulose (B213188) derivatives (e.g., Hydroxypropyl methylcellulose) are used to thicken the formulation, providing controlled release and improved skin adhesion. japsonline.com Research on ketoprofen emulgels has demonstrated that carbopol-based gels can effectively deliver the drug and maintain good physical stability. japsonline.com The incorporation of a this compound-loaded microemulsion into a hydrogel base would follow a similar principle. The final formulation's pH, viscosity, and spreadability are critical parameters that are optimized to ensure patient acceptability and consistent drug delivery. nih.gov

| Component | Function | Example Material | Typical Concentration (% w/w) |

|---|---|---|---|

| Active Pharmaceutical Ingredient (or drug-loaded microemulsion) | Therapeutic Agent | This compound | 1 - 5 |

| Gelling Agent | Viscosity Enhancer | Carbopol® 940 / HPMC K4M | 0.5 - 2.0 |

| Solvent / Co-solvent | Vehicle / Solubilizer | Water, Ethanol, Propylene Glycol | 80 - 95 |

| Neutralizing Agent | pH Adjustment (for carbomers) | Triethanolamine | q.s. to pH 6.5-7.0 |

| Humectant | Moisturizer | Glycerin | 2 - 5 |

Transdermal Patches and Films

Transdermal patches offer a controlled, continuous delivery of a drug through the skin into the systemic circulation or to local tissues over an extended period. iajps.com Drug-in-adhesive patches, where the drug is directly incorporated into the adhesive matrix, are a common design. nih.gov The development of ketoprofen patches has been an active area of research to provide sustained local anti-inflammatory action. nih.govresearchgate.net

Ketoprofen derivatives, including butylene glycol esters, have been specifically identified as candidates for transdermal patch formulations. google.com In one approach, the ketoprofen ester is dissolved or dispersed within a pressure-sensitive adhesive (PSA), such as an acrylic or silicone-based polymer, which is then cast into a thin film. google.com The choice of adhesive is critical as it affects the patch's adhesion to the skin, the solubility of the drug, and the rate of drug release. google.comnih.gov Studies on polar ketoprofen derivatives have shown they can achieve higher delivery rates through the skin compared to non-polar esters, although still lower than ketoprofen itself, highlighting the complex balance between molecular properties and permeation. google.com

| Layer | Component | Function | Example Material |

|---|---|---|---|

| Backing Layer | Occlusive Film | Protects patch from environment, prevents drug evaporation | Polyethylene, Polyurethane |

| Drug-in-Adhesive Matrix | Pressure-Sensitive Adhesive (PSA) | Adheres to skin, serves as drug reservoir and release-controlling matrix | Acrylic Copolymer, Polyisobutylene, Silicone |

| Active Pharmaceutical Ingredient | Therapeutic Agent | This compound | |

| Permeation Enhancer (optional) | Increases drug flux across the skin | Oleic Acid, Terpenes, Propylene Glycol | |

| Release Liner | Protective Film | Protects the adhesive layer before use, removed upon application | Fluoropolymer-coated Polyester (B1180765) |

Stability of this compound within Pharmaceutical Formulations

The stability of an active pharmaceutical ingredient within its formulation is crucial for ensuring its efficacy and quality throughout its shelf life. For this compound, stability concerns primarily revolve around the chemical integrity of the ester bond and the potential degradation of the ketoprofen moiety.

Accelerated and Long-Term Stability Studies (academic context)

Stability testing is performed under controlled conditions to evaluate how the quality of a drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential in the academic research and development phase to determine optimal formulation composition and predict shelf life. Studies generally follow International Council for Harmonisation (ICH) guidelines. google.com

Accelerated Stability Studies: These studies are conducted under exaggerated storage conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a shorter period, typically up to 6 months. pharmacophorejournal.compharmacophorejournal.com They are designed to increase the rate of chemical degradation and physical change to quickly identify potential stability issues.

Long-Term Stability Studies: These are performed under the recommended storage conditions (e.g., 25°C ± 2°C and 60% ± 5% relative humidity) for a longer duration, often up to 36 months or more. pharmacophorejournal.compharmacophorejournal.com

For formulations containing this compound, these studies would monitor key parameters such as the assay of the ester, the appearance of degradation products (like free ketoprofen), pH, viscosity, and physical appearance of the formulation. jddtonline.info Research on various ester prodrugs of ketoprofen has indicated that they are generally chemically stable. nih.gov However, the stability is highly dependent on the formulation's pH, as the ester bond is susceptible to hydrolysis under acidic or alkaline conditions. researchgate.netrug.nl

| Study Type | Storage Condition | Minimum Time Period |

|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Degradation Pathways in Formulated Products

The primary degradation pathway for this compound in a pharmaceutical formulation, particularly in aqueous or semi-aqueous systems like creams and gels, is the hydrolysis of the ester linkage. rug.nl This reaction breaks the ester bond, yielding the parent drug, ketoprofen, and the corresponding alcohol, 2,3-butylene glycol.

Ester Hydrolysis: this compound + H₂O → Ketoprofen + 2,3-Butylene Glycol

This hydrolysis can be catalyzed by either acid or base, meaning the pH of the formulation is a critical factor for stability. researchgate.netrug.nl The pH of maximum stability for similar ester prodrugs is often found in the weakly acidic range (pH 4-5). researchgate.net

Once ketoprofen is reformed via hydrolysis, it is subject to its own degradation pathways. The ketoprofen molecule can undergo oxidative degradation. nih.gov Identified degradation products of ketoprofen itself include compounds such as 3-acetylbenzophenone (B1664593) and 3-(2-carboxyphenyl) propionic acid, which could potentially appear in a formulation over time following the initial ester hydrolysis. researchgate.netnih.gov Therefore, a comprehensive stability analysis would not only quantify the loss of the ester but also identify and quantify the appearance of free ketoprofen and its subsequent degradants. nih.gov

Structure Activity Relationship Studies of Ketoprofen 2,3 Butylene Glycol Ester and Its Derivatives

Impact of Glycol Isomerism (e.g., 2,3- vs. 1,3-Butylene Glycol Ester) on Properties

The isomeric form of the glycol moiety in ketoprofen (B1673614) glycol esters can significantly influence the compound's physicochemical properties, which in turn affects its biological activity. While direct comparative studies on the properties of ketoprofen 2,3-butylene glycol ester versus its 1,3-butylene glycol isomer are not extensively documented in publicly available research, principles of medicinal chemistry allow for well-founded postulations.

The positioning of the hydroxyl groups in the butylene glycol chain—1,3 versus 2,3—alters the molecule's polarity, steric hindrance, and potential for intramolecular interactions. These structural differences are expected to manifest in varied solubility, lipophilicity, and stability. For instance, the relative positions of the ester linkages and any free hydroxyl groups would affect the molecule's interaction with enzymatic and aqueous environments, likely leading to different rates of hydrolysis and absorption. The existence of "Ketoprofen 1,3-Butylene Glycol Esters (Mixture of Regio- and Stereoisomers)" as a commercially available reference standard suggests that this isomer is also of scientific interest, though comparative data remains elusive lgcstandards.com.

Influence of Stereochemistry on Biopharmaceutical and Pharmacological Profiles

Ketoprofen is a chiral compound, with the (S)-enantiomer being responsible for its anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer is significantly less active in this regard mdpi.com. Consequently, the stereochemistry of the ketoprofen moiety within the ester prodrug is a critical determinant of its ultimate therapeutic efficacy.

Furthermore, the 2,3-butylene glycol moiety itself contains chiral centers, leading to the possibility of multiple diastereomers of this compound. The spatial arrangement of the ester linkage at the chiral center of ketoprofen, combined with the stereochemistry of the glycol, can influence the interaction of the prodrug with enzymes, particularly the esterases responsible for its hydrolysis back to the active ketoprofen.

Studies on other chiral drugs and their esters have demonstrated that stereoisomerism can affect not only the pharmacological activity but also the pharmacokinetic profile, including rates of absorption, distribution, metabolism, and excretion. For ketoprofen itself, it has been shown that while the (S)-enantiomer is more potent, the (R)-enantiomer can undergo chiral inversion to the (S)-form in the body, although this process is often limited mdpi.com. The stereochemical configuration of the entire ester molecule will dictate its three-dimensional shape, which can lead to stereoselective binding to plasma proteins and metabolizing enzymes, thereby influencing its biopharmaceutical and pharmacological profiles.

Correlation between Ester Structure and Hydrolysis Kinetics

The rate at which a ketoprofen ester prodrug hydrolyzes to release the active ketoprofen is a crucial factor in its design and efficacy. This hydrolysis is typically mediated by esterase enzymes present in the plasma and various tissues. The structure of the ester promoiety plays a pivotal role in determining the kinetics of this process.

Generally, the rate of enzymatic hydrolysis of an ester is influenced by several factors, including:

Steric Hindrance: Bulkier ester groups tend to hydrolyze more slowly due to steric hindrance at the site of enzyme binding.

Electronic Effects: The electronic properties of the alcohol moiety can affect the susceptibility of the carbonyl carbon to nucleophilic attack by the enzyme.

Studies on various ketoprofen esters have shown that they are generally stable in acidic environments, a desirable characteristic for oral administration, but show variable susceptibility to hydrolysis at intestinal and physiological pH thieme-connect.comnih.gov. For instance, research on ketoprofen esters with naturally occurring antioxidants like menthol (B31143) and thymol (B1683141) has demonstrated that these lipophilic prodrugs are stable at gastric pH but undergo hydrolysis in conditions mimicking the intestinal tract and in plasma thieme-connect.comnih.govresearchgate.net.

Table 1: General Influence of Ester Structure on Hydrolysis of Ketoprofen Prodrugs

| Ester Moiety | Anticipated Relative Rate of Hydrolysis | Rationale |

|---|---|---|

| Methyl | Faster | Less steric hindrance allows for easier access of esterases to the ester linkage. |

| Ethyl | Intermediate | Increased steric bulk compared to methyl ester slows down enzymatic action. |

| Propyl | Slower | Further increased alkyl chain length enhances steric hindrance. |

Relationship between Ester Structure and Permeation Enhancement

A primary motivation for developing ester prodrugs of ketoprofen is to enhance its permeation across biological membranes, such as the skin for topical delivery or the gastrointestinal tract for oral administration. Ketoprofen itself has low water solubility, which can limit its absorption semanticscholar.org. Esterification can increase the lipophilicity of the drug, which often correlates with improved membrane permeability.

The relationship between the ester structure and permeation enhancement is multifaceted. Increased lipophilicity, often quantified by the octanol-water partition coefficient (log P), is a key factor. A higher log P value generally favors partitioning into the lipid bilayer of cell membranes. Studies on methyl, ethyl, and propyl esters of ketoprofen have shown an increase in their log P values compared to the parent drug, which was associated with enhanced intestinal permeation semanticscholar.orgmdpi.com.

However, there is an optimal range of lipophilicity for passive diffusion across membranes. If the molecule is too lipophilic, it may remain trapped within the lipid membrane and not partition out into the aqueous environment of the cell interior or the systemic circulation.

The structure of the ester moiety also influences permeation through its effect on the drug's interaction with the membrane. For transdermal delivery, for example, the ester's structure can affect its ability to disrupt the highly organized structure of the stratum corneum, the main barrier to percutaneous absorption. While specific data on this compound is lacking, studies with other permeation enhancers have demonstrated that the choice of vehicle and enhancer is critical for optimizing the transdermal flux of ketoprofen nih.govnih.gov. The glycol moiety in the ester could potentially act as a built-in permeation enhancer, though this would require experimental verification.

Table 2: Physicochemical Properties and Permeation of Ketoprofen and its Esters

| Compound | Log P | Apparent Permeability Coefficient (Papp) (cm²/s) | Relative Enhancement of Absorption (R) | Reference |

|---|---|---|---|---|

| Ketoprofen | 3.18 | 6.86 x 10⁻⁸ | 1.00 | semanticscholar.orgmdpi.com |

| Methyl 2-(3-benzoylphenyl) propanoate | - | 1.08 x 10⁻⁷ | 1.57 | semanticscholar.orgmdpi.com |

| Ethyl 2-(3-benzoylphenyl) propanoate | - | 8.82 x 10⁻⁸ | - | semanticscholar.orgmdpi.com |

Note: Data for this compound is not available in the cited literature.

Future Research Directions and Emerging Paradigms

Exploration of Advanced Bioconversion Mechanisms

The conversion of a prodrug to its active form is a critical determinant of its efficacy. For Ketoprofen (B1673614) 2,3-Butylene Glycol Ester, this process is presumed to be mediated by esterases. Future research will likely delve into more sophisticated bioconversion strategies to achieve greater control over drug release.

One promising avenue is the exploration of enzyme-catalyzed polycondensation for the synthesis of polyester (B1180765) prodrugs of ketoprofen. Lipases, such as those from Candida antarctica (CAL-B), have been successfully used to create linear polyesters with pendant ketoprofen groups. acs.org These polymeric prodrugs can be designed to have specific molecular weights and release kinetics, offering a delayed and sustained release of ketoprofen. acs.org

Another area of interest is the use of microorganisms for the enantioselective hydrolysis of ketoprofen esters. For instance, the yeast strain Citeromyces matriensis has demonstrated the ability to selectively hydrolyze the ethyl ester of (R)-Ketoprofen. nih.gov This approach could be adapted to selectively release the more active (S)-enantiomer of ketoprofen from a racemic mixture of the 2,3-butylene glycol ester prodrug. Similarly, microorganisms like Trichosporen laibacchii have been used for the biocatalytic hydrolysis of racemic ketoprofen esters, yielding an enrichment of one enantiomer. google.com

Future investigations may also focus on "trigger-based" bioconversion mechanisms. This could involve designing the prodrug to be cleaved only in the presence of specific enzymes that are overexpressed at a site of inflammation or in particular disease states. This would concentrate the active drug where it is most needed, potentially reducing systemic side effects.

Table 1: Examples of Advanced Bioconversion Strategies for Ketoprofen Esters

| Bioconversion Strategy | Biocatalyst/Method | Potential Advantage for Ketoprofen 2,3-Butylene Glycol Ester |

| Polymeric Prodrugs | Enzyme-catalyzed polycondensation (e.g., using CAL-B) | Delayed and sustained release of ketoprofen. acs.org |

| Enantioselective Hydrolysis | Yeast strains (e.g., Citeromyces matriensis) | Selective release of the more pharmacologically active (S)-ketoprofen. nih.gov |

| Biocatalytic Resolution | Microorganisms (e.g., Trichosporen laibacchii) | Enrichment of the desired ketoprofen enantiomer. google.com |

| Trigger-Based Cleavage | Disease-specific enzymes | Targeted drug release at the site of action. |

Application in Targeted Drug Delivery Technologies

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its concentration in non-target tissues. For an anti-inflammatory agent like ketoprofen, this is highly desirable to reduce gastrointestinal side effects. This compound, with its modified physicochemical properties, is a prime candidate for incorporation into advanced drug delivery systems.

Nanoparticle-based delivery systems offer a promising approach. Ketoprofen-loaded nanoparticles have been developed for transdermal delivery, which can overcome the gastrointestinal irritation associated with oral administration. journalgrid.comui.ac.id Future research could focus on formulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, to enhance its permeation through biological barriers and achieve targeted delivery to inflamed tissues. ui.ac.id The prodrug's increased lipophilicity may improve its encapsulation efficiency and stability within these nanocarriers. Ketoprofen-based polymer-drug nanoparticles have already shown anti-inflammatory properties in hydrogel formulations. mdpi.comnih.gov

Another emerging area is the conjugation of ketoprofen to targeting moieties. For instance, ketoprofen has been conjugated to peptides like Arginine-Glycine-Aspartic acid (RGD) and Asparagine-Glycine-Arginine (NGR) to target integrin receptors and aminopeptidase (B13392206) N, which are overexpressed in cancer and inflammatory conditions. brieflands.com Similar strategies could be applied to this compound to direct it to specific cell types or tissues involved in inflammatory processes.

The development of "smart" drug delivery systems that respond to physiological stimuli, such as changes in pH or temperature at an inflamed site, is also a key area for future exploration. This compound could be incorporated into such systems to trigger drug release precisely when and where it is needed.

Integration with Personalized Medicine Approaches

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a rapidly advancing field. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a cornerstone of this approach. nih.govdovepress.comnih.gov Future research on this compound should consider how individual genetic variations might influence its therapeutic outcome.

The metabolism of ketoprofen is primarily mediated by the cytochrome P450 (CYP) family of enzymes. dovepress.com Genetic polymorphisms in these enzymes can lead to significant interindividual variability in drug metabolism, affecting both efficacy and the risk of adverse effects. dovepress.com While the ester linkage of the prodrug alters the initial metabolic pathway, the released ketoprofen will still be subject to these genetic variations. Future studies could investigate how the pharmacogenomics of esterases and CYP enzymes collectively impact the disposition of this compound.